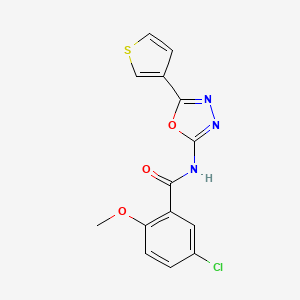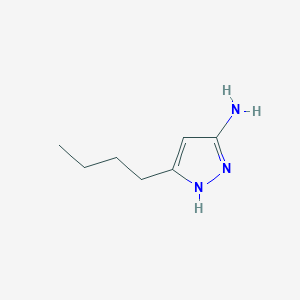
(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex molecules typically involves multiple steps, including substitution reactions and the formation of oxime compounds from base chemicals. For example, the synthesis of related compounds has been achieved through reactions involving difluorophenyl(piperidin-4-yl)methanone oxime and various chlorides or acids, indicating a potential pathway for synthesizing our compound of interest through analogous methods (Karthik et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds within this class has been characterized using techniques such as X-ray diffraction, revealing important details such as conformational preferences and molecular geometry. For instance, studies have shown that the piperidine ring can adopt a chair conformation, contributing to the overall stability of the molecule through intra and intermolecular interactions (Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to various derivatives, with activities and properties that depend significantly on the substituents and reaction conditions. For example, the Mannich reaction has been employed to create derivatives with potential biological activities, suggesting that similar approaches could modify our compound of interest for specific applications (Shahana & Yardily, 2020).
Applications De Recherche Scientifique
Antimicrobial Activities
The compound's derivatives have been explored for their antimicrobial properties. For instance, derivatives obtained from furan-2-carbohydrazide, which share structural similarities with the compound , were synthesized and displayed activity against various microorganisms. These findings suggest potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).
Anti-inflammatory and Antibacterial Agents
A study on novel Pyrazoline derivatives, which are chemically related to the target compound, indicated their significant anti-inflammatory and antibacterial activities. The use of microwave-assisted synthesis enhanced the yields and reduced reaction times, pointing towards efficient production methods for these potentially therapeutic agents (Ravula et al., 2016).
Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives, related to the target compound through structural motifs involving furan and oxadiazole, have shown promising anticancer and antiangiogenic effects in mouse models. This suggests a potential application in cancer therapy, particularly in inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).
Corrosion Inhibition
Organic compounds including derivatives structurally related to the target molecule have been evaluated for their corrosion inhibition capabilities. Specifically, they demonstrated effectiveness in protecting mild steel against corrosion in an acidic medium, suggesting applications in industrial corrosion protection (Singaravelu et al., 2022).
Synthesis and Structural Analysis
The target compound's derivatives have been synthesized and analyzed for various applications, including the development of novel methodologies for synthesizing heterocyclic compounds. These studies highlight the compound's versatility and potential utility in chemical synthesis and drug development (Benaka Prasad et al., 2018).
Propriétés
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-16(12-5-9-23-10-12)19-6-3-11(4-7-19)14-17-18-15(22-14)13-2-1-8-21-13/h1-2,5,8-11H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFFXFHMSMKXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

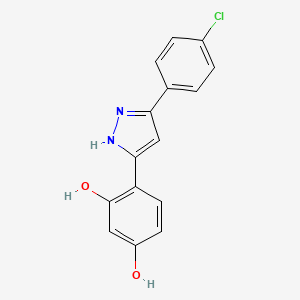
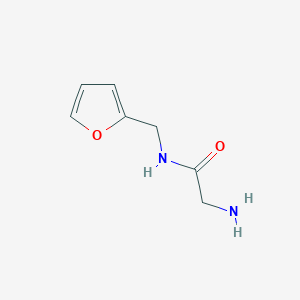

![N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2489722.png)
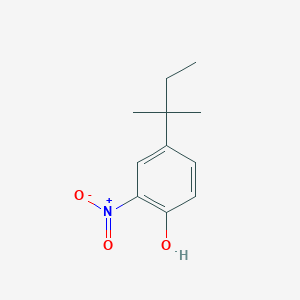
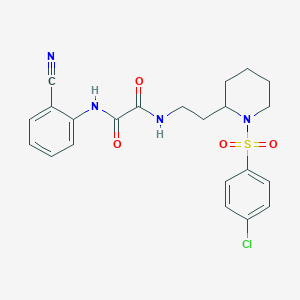
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2489726.png)
![5-Chloro-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2489727.png)
![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2489729.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2489730.png)
![1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2489732.png)

